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Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B10775925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core differences between Rapamycin and its

deuterated analog, Rapamycin-d3. Primarily utilized as an internal standard in analytical

chemistry, the introduction of deuterium atoms into the rapamycin structure imparts a subtle yet

critical alteration that distinguishes it for precise quantification without fundamentally altering its

chemical behavior in biological systems. This document provides a comprehensive overview of

their chemical properties, biological context, and the experimental methodologies employed in

their study.

Core Differences: A Physicochemical Comparison
Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus and is a

potent inhibitor of the mammalian target of rapamycin (mTOR). Rapamycin-d3 is a

synthetically modified version of rapamycin where three hydrogen atoms on the methoxy group

at position 7 have been replaced with deuterium atoms. This isotopic substitution is the

fundamental difference between the two molecules.
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Property Rapamycin Rapamycin-d3

Synonyms Sirolimus Sirolimus-d3

Molecular Formula C₅₁H₇₉NO₁₃ C₅₁H₇₆D₃NO₁₃

Molecular Weight ~914.2 g/mol ~917.2 g/mol

Primary Application
Immunosuppressant, mTOR

inhibitor

Internal standard for

Rapamycin quantification

The Role of Deuteration: Impact on
Pharmacokinetics and Biological Activity
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope of hydrogen, is a

common strategy in drug development and analytical chemistry. The carbon-deuterium (C-D)

bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to

several advantages for deuterated compounds, including increased metabolic stability and a

longer in-vivo half-life, which can result in improved bioavailability and safety profiles[1][2].

While specific pharmacokinetic studies directly comparing Rapamycin and Rapamycin-d3 are

not readily available in the public domain, the primary application of Rapamycin-d3 as an

internal standard in bioanalytical methods strongly suggests that its biological activity as an

mTOR inhibitor is not significantly different from that of unlabeled Rapamycin. For an internal

standard to be effective, it must co-elute with the analyte and exhibit similar ionization efficiency

in mass spectrometry, implying nearly identical chemical properties in the biological matrix[3]

[4].

The following table summarizes the known pharmacokinetic parameters of Rapamycin. It is

presumed that Rapamycin-d3 would exhibit similar, if not slightly enhanced, metabolic stability.

Pharmacokinetic Parameter Value (for Rapamycin)

Bioavailability Variable, approximately 14%[5]

Half-life Approximately 62 hours in healthy volunteers[5]

Metabolism Primarily by CYP3A4 in the liver and intestine[6]
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The mTOR Signaling Pathway and Experimental
Analysis
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a crucial

regulator of cell growth, proliferation, and metabolism. Rapamycin, in complex with the

intracellular protein FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1)[7].

Visualization of the mTOR Signaling Pathway
The following diagram illustrates a simplified overview of the mTOR signaling pathway,

highlighting the point of inhibition by the Rapamycin-FKBP12 complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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